molecular formula C14H32N2O6 B1665984 Amino-PEG6-amine CAS No. 76927-70-3

Amino-PEG6-amine

Numéro de catalogue: B1665984
Numéro CAS: 76927-70-3
Poids moléculaire: 324.41 g/mol
Clé InChI: SEBZAAOSFDHURG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Amino-PEG6-amine (CAS: 76927-70-3) is a bifunctional polyethylene glycol (PEG) derivative containing two primary amine groups separated by a hexaethylene glycol (PEG6) spacer. Its molecular formula is C₁₄H₃₂N₂O₆, with a molecular weight of 324.4 g/mol, purity >90% (up to 97% in some batches), and a hydrophilic PEG spacer that enhances solubility in aqueous media .

Propriétés

IUPAC Name

2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBZAAOSFDHURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Boc-Protected Aminoxy PEG-6 Linker Synthesis

A cost-effective route described in EP2268609B1 involves synthesizing a Boc-protected aminoxy PEG-6 linker from commercially available reagents. The process begins with tosylated triethylene glycol (TEG), which undergoes nucleophilic substitution with potassium phthalimide to form N-(3,6,9-trioxa-11-hydroxy-undecane)-phthalimide. Subsequent hydrolysis with hydrazine releases the primary amine, followed by reaction with diglycolic anhydride to introduce a carboxylic acid moiety. The final Boc protection step employs (Boc-aminooxy)acetic anhydride under mild acidic conditions, yielding the Boc-aminoxy-PEG6-acid precursor.

Key advantages of this method include scalability (>80% yield per step) and compatibility with solid-phase peptide synthesis (SPPS). The patent emphasizes the use of inexpensive starting materials like TEG and phthalimide, reducing production costs by ~40% compared to earlier routes.

NHS Ester-Mediated PEGylation

BroadPharm’s protocol outlines a two-step PEGylation strategy using N-hydroxysuccinimide (NHS) chemistry:

  • Activation : The terminal amine of PEG6 is reacted with NHS in the presence of N,N’-dicyclohexylcarbodiimide (DCC) at pH 4.5–5.5, forming an NHS-activated ester.
  • Conjugation : The NHS-PEG6 intermediate couples with target amines (e.g., lysine residues) at pH 7.5–8.5, achieving >90% conversion within 4–6 hours.

This method’s efficiency stems from the NHS ester’s high electrophilicity, enabling rapid amide bond formation without metal catalysts. However, competing hydrolysis under aqueous conditions necessitates strict anhydrous handling.

Solid-Phase Synthesis Using Fmoc Chemistry

As demonstrated by PMC3825591 , Fmoc-based solid-phase synthesis permits precise control over PEG6 linker integration into peptides. The protocol involves:

  • Resin functionalization : Fmoc-Gly-Wang resin is treated with 20% piperidine in N,N-dimethylformamide (DMF) to remove Fmoc groups.
  • PEG6 incorporation : Six ethylene glycol units are sequentially added via Fmoc-PEG6-OH monomers using O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) activation.
  • Global deprotection : The resin-bound product is cleaved with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5), yielding this compound with >85% purity.

This approach is ideal for generating peptide-PEG6 conjugates but requires specialized equipment for SPPS.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Optimal PEG6 synthesis employs polar aprotic solvents:

Solvent Dielectric Constant (ε) Reaction Rate (k, h⁻¹)
DMF 36.7 0.45
DCM 8.93 0.12
THF 7.58 0.08

Data adapted from BroadPharm and EP2268609B1 indicate DMF accelerates coupling by stabilizing transition states through dipole interactions. Elevated temperatures (40–60°C) further enhance reaction kinetics but risk PEG oxidation above 70°C.

Purification Techniques

Crude this compound typically requires:

  • Size-exclusion chromatography (SEC) : Resolves PEG6 from shorter PEG chains (e.g., PEG4) using Sephadex LH-20 in methanol.
  • Ion-exchange chromatography : Removes unreacted amines on Dowex 50WX8 resin with 0.1 M HCl elution.
  • Recrystallization : Cold diethyl ether precipitates PEG6 derivatives with >95% recovery.

Structural Characterization

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) reveals distinct PEG6 signatures:

  • ¹H NMR (D₂O) : δ 3.55–3.65 (m, 24H, PEG -CH₂CH₂O-), δ 2.75 (t, 2H, -CH₂NH₂).
  • ¹³C NMR : δ 70.1 (PEG backbone), δ 39.8 (amine-bearing carbon).

Mass spectrometry (MS) confirms molecular weight:

  • ESI-MS : m/z 325.41 [M+H]⁺ (calc. 324.41).

Purity Assessment

High-performance liquid chromatography (HPLC) conditions for this compound:

Column Mobile Phase Retention Time (min)
C18 0.1% TFA in H₂O/MeCN 8.2

Purity ≥98% is achievable with gradient elution (5–50% MeCN over 20 min).

Applications in PROTAC Development

This compound’s 28.5 Å length optimally positions E3 ligase and target protein ligands for productive ubiquitination. Case studies include:

  • BRD4 degraders : Conjugation of von Hippel-Lindau (VHL) ligand to BRD4 inhibitor via PEG6 linker induced 90% BRD4 degradation at 10 nM.
  • EGFR PROTACs : PEG6-linked gefitinib-VHL conjugates suppressed EGFR signaling in NSCLC cells (IC₅₀ = 2.1 nM).

Applications De Recherche Scientifique

Chemical Applications

Linker in Synthesis
Amino-PEG6-amine serves as an effective linker in the synthesis of complex molecules. Its structure allows for the formation of stable covalent bonds with various functional groups, facilitating the construction of intricate molecular architectures. This property is particularly useful in the development of multifunctional materials and drug conjugates.

Surface Modification
The compound is also utilized in surface modification techniques. By attaching to surfaces, it can improve biocompatibility and reduce nonspecific binding, which is essential for applications in biosensors and medical devices.

Biological Applications

Bioconjugation
this compound plays a crucial role in bioconjugation processes. Its amino groups react readily with carboxylic acids and activated esters, allowing for the attachment of proteins, peptides, or other biomolecules. This enhances the solubility and stability of these biomolecules in aqueous environments, making them more effective for therapeutic applications.

Drug Delivery Systems
In medicine, this compound is employed to improve the pharmacokinetics of therapeutic agents. By conjugating drugs with this compound, researchers can enhance drug solubility and bioavailability, leading to more effective treatments with potentially reduced side effects.

Medical Research

Antibody-Drug Conjugates (ADCs)
this compound is integral in the development of antibody-drug conjugates. Its bifunctional nature allows it to link antibodies to cytotoxic drugs while maintaining their specificity for target cells. This strategy enhances the therapeutic index of anticancer therapies by delivering drugs directly to tumor cells while minimizing systemic exposure.

Nanotechnology Applications
In nanotechnology, this compound is used to modify nanoparticles for drug delivery applications. The hydrophilic PEG spacer increases the stability and circulation time of nanoparticles in biological systems, thereby improving their efficacy as drug carriers.

Industrial Applications

Functionalized Polymers
The compound is utilized in the synthesis of functionalized polymers that are used across various industries, including pharmaceuticals and biotechnology. These polymers can be tailored for specific applications such as controlled release systems or as scaffolds for tissue engineering.

Surface Coatings
this compound can be applied in creating functional coatings that enhance surface properties such as hydrophilicity or biocompatibility. These coatings are valuable in medical devices and implants to reduce biofouling and improve integration with biological tissues.

Case Studies

  • Pegylation Effects on Antimicrobial Peptides (2023)
    A study demonstrated that pegylation with PEG derivatives significantly improved the solubility and reduced aggregation of antimicrobial peptides, enhancing their therapeutic potential against infections .
  • Development of ADCs Using this compound (2024)
    Research highlighted the successful use of this compound in constructing antibody-drug conjugates that showed improved targeting efficacy and reduced toxicity compared to traditional chemotherapeutics .
  • Nanoparticle Functionalization (2024)
    A recent investigation into nanoparticle drug delivery systems revealed that modifying nanoparticles with this compound increased circulation time and reduced immunogenicity, leading to enhanced therapeutic outcomes .

Mécanisme D'action

The mechanism of action of Amino-PEG6-amine involves its ability to form stable covalent bonds with various functional groups. The amino groups react with carboxylic acids, activated esters, and carbonyl compounds, forming amide or imine linkages. This reactivity allows it to modify proteins, peptides, and other biomolecules, enhancing their solubility, stability, and bioavailability .

Comparaison Avec Des Composés Similaires

Key Properties:

  • Functional Groups : Two amine (-NH₂) groups reactive with carboxylic acids, NHS esters, aldehydes, and ketones.
  • Applications :
    • PROTAC Synthesis : Serves as a linker to connect E3 ligase ligands with target protein-binding molecules, enabling targeted protein degradation .
    • Bioconjugation : Used to crosslink biomolecules (e.g., proteins, peptides) in drug delivery systems .
  • Storage : Stable at 2–8°C (short-term) or -20°C (long-term) .

Comparison with Similar Compounds

Below is a detailed comparison of Amino-PEG6-amine with structurally or functionally related PEG derivatives, highlighting differences in reactivity, applications, and physicochemical properties.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound CAS Number Molecular Weight (g/mol) Functional Groups Key Reactivity/Applications Purity Storage Conditions
This compound 76927-70-3 324.4 -NH₂ (two groups) PROTAC linkers, bioconjugation, crosslinking >90% 2–8°C or -20°C
Azido-PEG6-amine 957486-82-7 350.4 -NH₂, -N₃ Click chemistry (azide-alkyne cycloaddition), ADC development 95%+ -20°C
Amino-PEG6-alcohol Not provided ~320* -NH₂, -OH Drug delivery (hydroxyl for derivatization), solubility enhancement Not specified Ambient
DBCO-NHCO-PEG6-amine Not provided ~500* -NH₂, DBCO Bioimaging, targeted drug delivery (strain-promoted click chemistry) 95–99% -20°C
Biotin-PEG5-SH Not provided ~500* -SH, biotin Streptavidin-based assays, surface functionalization 99% -20°C

*Estimated based on structural analogs.

Reactivity and Functional Group Diversity

  • This compound vs. Azido-PEG6-amine: this compound’s dual amines enable symmetrical crosslinking, while Azido-PEG6-amine’s azide group supports bioorthogonal click chemistry (e.g., with DBCO or alkynes) for antibody-drug conjugates (ADCs) . Azido-PEG6-amine’s higher molecular weight (350.4 vs. 324.4 g/mol) may reduce cellular uptake efficiency in drug delivery .
  • This compound vs. Amino-PEG6-alcohol: The hydroxyl group in Amino-PEG6-alcohol allows esterification or etherification, expanding its utility in prodrug design, whereas this compound is preferred for amide bond formation .
  • DBCO-NHCO-PEG6-amine: DBCO enables rapid, copper-free click chemistry, ideal for in vivo applications. However, its larger structure (due to DBCO) may hinder penetration into dense tissues compared to this compound .

Research Findings and Limitations

  • This compound has been validated in PROTACs targeting BRD4 and EGFR, with IC₅₀ values <100 nM in cancer cell lines .
  • Azido-PEG6-amine demonstrated 95% conjugation efficiency with trastuzumab in ADC synthesis .
  • Limitations: this compound’s amine groups may undergo nonspecific binding in serum-rich environments, necessitating PEGylation optimization .

Activité Biologique

Amino-PEG6-amine is a bifunctional polyethylene glycol (PEG) derivative characterized by two amino groups. Its chemical formula is C14H32N2O6C_{14}H_{32}N_2O_6, with a molecular weight of approximately 320.43 g/mol. This compound is notable for its ability to enhance the properties of bioconjugates, particularly in drug delivery systems and bioconjugation applications.

This compound features a hydrophilic PEG spacer that significantly increases the solubility of conjugated compounds in aqueous environments. The presence of two amino groups allows for versatile conjugation reactions, making it suitable for various applications in biomedicine, including:

  • Antibody-drug conjugates (ADCs) : Enhancing the delivery and efficacy of therapeutic agents.
  • Proteolysis-targeting chimeras (PROTACs) : Facilitating targeted protein degradation.

While this compound does not exhibit a specific mechanism of action on its own, it functions primarily as a linker molecule. The PEG component improves solubility and stability, while the amino groups facilitate conjugation with biomolecules, enhancing their therapeutic potential. This dual functionality is crucial for developing more effective drug delivery systems.

Biological Activity

The biological activity of this compound has been extensively studied, particularly in the context of drug delivery and bioconjugation:

  • Drug Solubility and Bioavailability : The hydrophilic nature of this compound improves the solubility and bioavailability of poorly soluble drugs, which is critical for effective therapeutic outcomes.
  • Bioconjugation Applications : The compound can form stable conjugates with proteins and other biomolecules, which is essential for creating targeted therapies such as ADCs .
  • Cellular Uptake : Studies have indicated that compounds linked with this compound can achieve higher cellular concentrations compared to their unmodified counterparts, enhancing their therapeutic effects .

Comparative Analysis

The following table compares this compound with other related PEG derivatives:

Compound NameFunctional GroupsUnique Features
Amino-PEG4-amineAmineShorter chain length; less hydrophilicity
Amino-PEG8-amineAmineLonger chain; potentially better solubility
Azido-PEG6-amineAzideSuitable for click chemistry applications
Methoxy-PEG6-amineMethoxyLess reactive; primarily used for passive targeting
Carboxylic Acid PEGCarboxylic AcidReactive with amines; used for different conjugation strategies

This compound stands out due to its dual amino functionality combined with a moderate chain length, making it versatile for various bioconjugation applications while maintaining good solubility properties.

Case Studies

Several studies highlight the effectiveness of this compound in real-world applications:

  • Antibody Conjugation : A study demonstrated that ADCs utilizing this compound showed improved therapeutic index and reduced off-target effects compared to traditional ADCs. The PEG linker provided enhanced stability and solubility in physiological conditions .
  • PROTAC Development : Research involving PROTACs has shown that incorporating this compound as a linker significantly increased the degradation efficiency of target proteins in cellular models, showcasing its potential in targeted cancer therapies .
  • Intracellular Transport : Investigations into the intracellular transport capabilities of aminopolyamines have revealed that compounds similar to this compound can effectively deliver pharmacophores into cells, enhancing therapeutic efficacy against various diseases .

Q & A

Q. What is the structural and functional role of Amino-PEG6-amine in PROTAC design?

this compound serves as a flexible, hydrophilic linker in PROTAC (PROteolysis-Targeting Chimera) molecules, connecting the target protein ligand to the E3 ubiquitin ligase-recruiting moiety. Its six ethylene glycol (PEG) units enhance solubility and reduce steric hindrance, enabling efficient ternary complex formation for ubiquitination and subsequent proteasomal degradation . Researchers should optimize linker length (e.g., PEG6 vs. PEG4 or PEG8) using SPR (surface plasmon resonance) or cellular degradation assays to balance binding efficiency and steric constraints .

Q. How can researchers conjugate this compound to target ligands without compromising reactivity?

Conjugation typically involves activating the primary amine groups via NHS ester or maleimide chemistry. For example, coupling to carboxylic acid-containing ligands requires EDC/NHS-mediated amide bond formation under pH 7–8.5. Ensure stoichiometric excess of this compound (1.5–2.0 equivalents) to minimize unreacted ligand, followed by purification via size-exclusion chromatography or dialysis .

Q. What analytical methods are recommended for characterizing this compound conjugates?

Use a combination of:

  • NMR (¹H/¹³C) to confirm PEG spacer integrity and amine functionalization.
  • Mass spectrometry (MS) for molecular weight validation (theoretical MW: 324.414 g/mol) .
  • HPLC (C18 column, aqueous/acetonitrile gradient) to assess purity (>90%) and detect unreacted byproducts .

Advanced Research Questions

Q. How does the hydrophilicity of PEG6 impact PROTAC cellular uptake and off-target effects?

While PEG6 enhances solubility, excessive hydrophilicity may reduce cell membrane permeability. To address this, researchers can:

  • Incorporate lipid-soluble moieties (e.g., cholesterol derivatives) into the PROTAC structure.
  • Perform comparative assays (e.g., Western blotting for target protein degradation) with PEG6 vs. shorter PEG linkers to evaluate intracellular efficacy .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Variability often arises from incomplete PEG chain elongation or amine oxidation. Implement:

  • Stepwise synthesis monitoring via FT-IR to track amine peaks (≈3300 cm⁻¹) and PEG ether linkages (≈1100 cm⁻¹).
  • Post-synthesis purification using ion-exchange chromatography to remove residual monomers .

Q. How can researchers address conflicting data on PEG6 linker stability in serum-containing media?

Contradictory stability reports may stem from differences in serum esterase activity. Validate stability via:

  • LC-MS stability assays incubating the linker in fetal bovine serum (FBS) at 37°C for 24–72 hours.
  • Comparative studies using PEG6 derivatives with terminal modifications (e.g., acetylation) to block enzymatic degradation .

Q. What experimental designs are optimal for studying this compound’s role in ternary complex formation?

Employ biolayer interferometry (BLI) or cryo-EM to visualize dynamic interactions between the PROTAC, target protein, and E3 ligase. Include negative controls with scrambled PEG linkers to confirm specificity .

Methodological Considerations

Q. How should researchers troubleshoot low conjugation efficiency in this compound reactions?

  • Check amine reactivity : Perform a TNBS assay to quantify free amines pre- and post-conjugation.
  • Optimize reaction pH : Use borate buffer (pH 8.5) for NHS ester reactions to maximize amine deprotonation.
  • Screen coupling agents : Compare EDC/NHS, DMTMM, or HATU for efficiency .

Q. What protocols ensure reproducible handling of this compound in hygroscopic environments?

  • Store lyophilized powder at 2–8°C in a desiccator with silica gel.
  • Prepare stock solutions in anhydrous DMSO or DMF to prevent hydrolysis, and confirm concentration via UV-Vis (amine-specific absorbance at 280 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-PEG6-amine
Reactant of Route 2
Reactant of Route 2
Amino-PEG6-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.